molecular formula C20H24N2O3S B6573396 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide CAS No. 946300-09-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide

Katalognummer B6573396
CAS-Nummer: 946300-09-0
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: JLSZBIRNRHTNST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide, commonly known as NS-105, is a novel synthetic compound that has been studied for its potential therapeutic applications in a range of medical conditions. NS-105 is a member of the quinoline family of compounds, and has a unique chemical structure that is composed of a nitrogen-containing heterocyclic ring, a methyl group, and an ethanesulfonyl group. NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (AChE) and to act as an agonist of the muscarinic receptors.

Wirkmechanismus

NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide) and to act as an agonist of the muscarinic receptors. This compound is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in a range of physiological processes. By inhibiting this compound, NS-105 has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. NS-105 has also been studied for its potential to act as an agonist of the muscarinic receptors, which are receptors that are involved in a range of physiological processes, including learning, memory, and emotional regulation.
Biochemical and Physiological Effects
NS-105 has been studied for its potential therapeutic applications in a range of medical conditions. In particular, NS-105 has been studied for its potential to improve cognitive function, reduce anxiety and depression, improve memory, and reduce inflammation. In animal models, NS-105 has been shown to improve cognitive function, reduce anxiety and depression, and improve memory. In addition, NS-105 has been shown to reduce inflammation in animal models, suggesting its potential to treat inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

NS-105 has several advantages and limitations when used in laboratory experiments. One of the main advantages of using NS-105 in laboratory experiments is its high selectivity for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide. This means that NS-105 can be used to selectively inhibit the enzyme, which can be beneficial for studying the effects of this compound inhibition on various physiological processes. However, one of the main limitations of using NS-105 in laboratory experiments is its short half-life. This means that the compound must be administered frequently in order to maintain its effects, which can be difficult to do in laboratory settings.

Zukünftige Richtungen

The potential therapeutic applications of NS-105 have yet to be fully explored. Potential future directions for research include further studies on the effects of NS-105 on cognitive function, anxiety and depression, memory, and inflammation. In addition, further studies on the mechanism of action of NS-105 and its potential interactions with other drugs could provide insight into the therapeutic potential of the compound. Finally, further studies on the pharmacokinetics of NS-105 could provide insight into its potential therapeutic applications in humans.

Synthesemethoden

NS-105 has been synthesized through a series of reactions. The synthesis begins with the condensation of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 3,5-dimethylbenzaldehyde in the presence of potassium carbonate and ethanol. This reaction forms the quinoline ring structure of the compound. The next step involves the reaction of the quinoline ring with ethanesulfonyl chloride in the presence of triethylamine and dimethylformamide. This reaction forms the ethanesulfonyl group of the compound. Finally, the ethanesulfonyl group is reacted with sodium azide to form the final product, NS-105.

Wissenschaftliche Forschungsanwendungen

NS-105 has been studied for its potential therapeutic applications in a range of medical conditions. In particular, NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide) and to act as an agonist of the muscarinic receptors. This compound is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in a range of physiological processes. By inhibiting this compound, NS-105 has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. NS-105 has also been studied for its potential to act as an agonist of the muscarinic receptors, which are receptors that are involved in a range of physiological processes, including learning, memory, and emotional regulation.

Eigenschaften

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-9-5-6-16-7-8-18(13-19(16)22)21-20(23)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSZBIRNRHTNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.